![molecular formula C13H12Cl2N2O2S2 B3009478 3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione CAS No. 478247-69-7](/img/structure/B3009478.png)
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione is a chemical compound with the molecular formula C13H12Cl2N2O2S2 . It is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity. For instance, certain synthesized compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans .
Antifungal Activity
Thiazole derivatives have also been used in the development of antifungal agents. A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
Anticancer Activity
Compounds containing thiazole moieties have been studied for their potential anticancer properties. For example, certain synthesized compounds were screened for their cytotoxicity against two breast cancer cell lines .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been studied for their potential antihypertensive properties .
Antioxidant Activity
Thiazole-based compounds have been found to exhibit antioxidant properties .
Industrial Applications
Thiazole derivatives have found applications in various industrial fields such as agrochemicals, photographic sensitizers, and rubber vulcanization .
Pharmaceutical Applications
Thiazole derivatives are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . They have been used in the development of various synthetic drugs .
properties
IUPAC Name |
3,3-bis[(2-chloro-1,3-thiazol-5-yl)methyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S2/c1-7(18)13(8(2)19,3-9-5-16-11(14)20-9)4-10-6-17-12(15)21-10/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJTSZNNZGPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CN=C(S1)Cl)(CC2=CN=C(S2)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.